Cas no 2138205-35-1 ((Propan-2-yl)({[5-(trifluoromethyl)furan-2-yl]methyl})amine)

Technical Introduction: (Propan-2-yl)({[5-(trifluoromethyl)furan-2-yl]methyl})amine is a specialized amine derivative featuring a trifluoromethyl-substituted furan moiety. This compound is of interest due to its unique structural attributes, combining the reactivity of a secondary amine with the electron-withdrawing properties of the trifluoromethyl group. The furan ring enhances its potential as a building block in heterocyclic chemistry, while the isopropyl group may influence steric and electronic properties. Such characteristics make it a candidate for applications in pharmaceutical intermediates, agrochemicals, or materials science, where tailored electronic effects and stability are critical. Its synthesis and functionalization pathways offer versatility for further derivatization.
(Propan-2-yl)({[5-(trifluoromethyl)furan-2-yl]methyl})amine structure
2138205-35-1 structure
Product Name:(Propan-2-yl)({[5-(trifluoromethyl)furan-2-yl]methyl})amine
CAS No:2138205-35-1
MF:C9H12F3NO
MW:207.192893028259
CID:5962952
PubChem ID:165449264
Update Time:2025-06-07

(Propan-2-yl)({[5-(trifluoromethyl)furan-2-yl]methyl})amine Chemical and Physical Properties

Names and Identifiers

    • 2138205-35-1
    • (propan-2-yl)({[5-(trifluoromethyl)furan-2-yl]methyl})amine
    • EN300-725064
    • (Propan-2-yl)({[5-(trifluoromethyl)furan-2-yl]methyl})amine
    • Inchi: 1S/C9H12F3NO/c1-6(2)13-5-7-3-4-8(14-7)9(10,11)12/h3-4,6,13H,5H2,1-2H3
    • InChI Key: VNHRYQZDJADWDQ-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=C(CNC(C)C)O1)(F)F

Computed Properties

  • Exact Mass: 207.08709849g/mol
  • Monoisotopic Mass: 207.08709849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 25.2Ų

(Propan-2-yl)({[5-(trifluoromethyl)furan-2-yl]methyl})amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-725064-1.0g
(propan-2-yl)({[5-(trifluoromethyl)furan-2-yl]methyl})amine
2138205-35-1
1g
$0.0 2023-06-07

Additional information on (Propan-2-yl)({[5-(trifluoromethyl)furan-2-yl]methyl})amine

Recent Advances in the Study of (Propan-2-yl)({[5-(trifluoromethyl)furan-2-yl]methyl})amine (CAS: 2138205-35-1)

The compound (Propan-2-yl)({[5-(trifluoromethyl)furan-2-yl]methyl})amine (CAS: 2138205-35-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its trifluoromethyl-substituted furan ring and isopropylamine moiety, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and potential biological activities, particularly in the context of drug discovery and development.

One of the key areas of interest is the compound's role as a building block in the synthesis of novel bioactive molecules. Researchers have explored its utility in the development of small-molecule inhibitors targeting specific enzymes or receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (Propan-2-yl)({[5-(trifluoromethyl)furan-2-yl]methyl})amine exhibit potent inhibitory activity against certain kinases involved in inflammatory pathways. The study highlighted the compound's ability to modulate kinase activity through selective binding, suggesting its potential as a lead compound for anti-inflammatory drug development.

Another significant advancement involves the compound's application in the field of agrochemicals. A recent report in Bioorganic & Medicinal Chemistry Letters detailed the synthesis and evaluation of (Propan-2-yl)({[5-(trifluoromethyl)furan-2-yl]methyl})amine derivatives as potential fungicides. The study revealed that these derivatives exhibit strong antifungal activity against a range of plant pathogens, with low toxicity to non-target organisms. This finding underscores the compound's versatility and its potential for cross-disciplinary applications.

In addition to its biological activities, the compound's synthetic accessibility has been a focal point of recent research. A 2024 paper in Organic Letters described an efficient and scalable synthetic route to (Propan-2-yl)({[5-(trifluoromethyl)furan-2-yl]methyl})amine, utilizing a combination of palladium-catalyzed cross-coupling and reductive amination. This methodological advancement is expected to facilitate further exploration of the compound's pharmacological properties and accelerate its integration into drug discovery pipelines.

Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic and safety profiles. Ongoing research aims to address these issues through structural modifications and formulation strategies. For example, a recent preclinical study investigated the bioavailability and metabolic stability of (Propan-2-yl)({[5-(trifluoromethyl)furan-2-yl]methyl})amine in animal models, providing valuable insights for future clinical translation.

In conclusion, (Propan-2-yl)({[5-(trifluoromethyl)furan-2-yl]methyl})amine (CAS: 2138205-35-1) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable tool for drug discovery, agrochemical development, and beyond. Continued research efforts are expected to uncover new applications and further elucidate its mechanism of action, paving the way for its eventual clinical or commercial utilization.

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